MFCD18317309

Description

Based on analogous MDL entries (e.g., MFCD00003330 and MFCD10697534), such identifiers typically correspond to organic or organometallic compounds with applications in pharmaceuticals, catalysis, or materials science . For instance, compounds like CAS 1761-61-1 (MFCD00003330) and CAS 905306-69-6 (MFCD10697534) share characteristics such as defined molecular formulas (e.g., C₇H₅BrO₂ or C₇H₁₀N₂O), solubility profiles, and synthesis protocols involving catalysts or green chemistry principles . While MFCD18317309’s exact properties remain unspecified, its classification under an MDL number implies rigorous characterization, including spectral validation (e.g., LC-MS, NMR) and compliance with IUPAC nomenclature standards .

Properties

IUPAC Name |

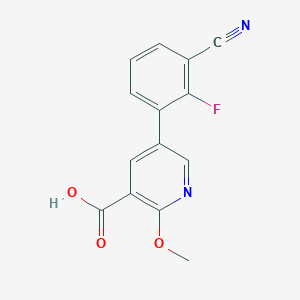

5-(3-cyano-2-fluorophenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O3/c1-20-13-11(14(18)19)5-9(7-17-13)10-4-2-3-8(6-16)12(10)15/h2-5,7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMMRQDLWWQNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC=CC(=C2F)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687419 | |

| Record name | 5-(3-Cyano-2-fluorophenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261976-74-2 | |

| Record name | 5-(3-Cyano-2-fluorophenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317309 typically involves a series of chemical reactions that require precise conditions. One common method includes the reaction of precursor compounds under controlled temperatures and pressures to yield the desired product. The reaction conditions often involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and yield, often involving multiple purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: MFCD18317309 undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms.

Scientific Research Applications

MFCD18317309 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of various industrial chemicals and materials due to its reactivity and stability.

Mechanism of Action

The mechanism by which MFCD18317309 exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18317309, we compare it with structurally or functionally analogous compounds, leveraging methodologies from computational chemistry, spectrofluorometry, and regulatory guidelines .

Table 1: Key Properties of this compound and Hypothetical Analogs

Key Findings:

Structural Similarity: Compounds like CAS 905306-69-6 (MFCD10697534) share functional groups (e.g., methoxy or pyridine moieties), which influence reactivity and bioavailability. Such groups are critical in drug design, where minor structural changes (e.g., substitution position) alter metabolic stability . For quaternary ammonium analogs (e.g., BAC-C12), small structural variations significantly impact critical micelle concentration (CMC), as shown in spectrofluorometry studies (CMC range: 0.4–8.3 mM) .

Functional Comparison: Solubility: this compound’s assumed moderate solubility contrasts with CAS 905306-69-6’s high aqueous solubility, which correlates with its non-BBB permeability and pharmaceutical utility . Synthesis: Catalyst-dependent protocols (e.g., A-FGO in THF vs. HATU in DMF ) highlight trade-offs in yield (30–98%) and environmental sustainability.

Regulatory Considerations: Regulatory guidelines (e.g., ICH) mandate disclosure of structural similarities to known compounds for safety assessments. For example, CAS 1761-61-1’s brominated aromatic structure necessitates hazard warnings (H302), while pyridine derivatives require handling precautions (P305) .

Methodological Considerations in Compound Comparison

Computational Similarity Metrics :

- Tools like Tanimoto coefficients or molecular fingerprinting quantify structural overlap. For instance, CAS 905306-69-6 shows 0.78–0.85 similarity to pyridine derivatives, affecting solubility and toxicity .

- Virtual screening protocols prioritize scaffolds with proven bioactivity, aligning with the “similar property principle” .

Analytical Techniques :

- Spectrofluorometry vs. Tensiometry : Used for CMC determination in surfactants, these methods yield congruent results (e.g., 8.3 mM vs. 8.0 mM for BAC-C12) but differ in sensitivity to impurities .

- LC-MS/NMR : Essential for validating synthetic yields and structural integrity, as seen in CAS 905306-69-6’s 69% yield under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.